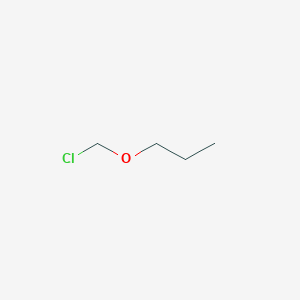

1-(Chloromethoxy)propane

Description

Contextualization within the Class of Alpha-Chloroethers

Ethers are a class of organic compounds that feature an oxygen atom connected to two alkyl or aryl groups (R-O-R'). wikipedia.org Alpha-chloroethers are a specific subset of ethers where one of the carbon atoms directly bonded to the ether oxygen (the α-carbon) is also bonded to a chlorine atom. wikipedia.orgproprep.com The presence of the electronegative oxygen atom influences the adjacent C-Cl bond, making alpha-chloroethers highly reactive electrophiles and valuable reagents in chemical synthesis. oup.com This heightened reactivity distinguishes them from other alkyl chlorides or ethers.

Alpha-chloroethers are significant in organic chemistry due to their unique reactivity and broad applicability as synthetic intermediates. Their importance stems from several key characteristics:

Reactive Intermediates: The C-Cl bond in alpha-chloroethers is selectively activated towards nucleophilic attack, a phenomenon that can be catalyzed by Lewis acids like iodotrimethylsilane. oup.com This reactivity makes them potent alkylating agents.

Protecting Group Chemistry: They are widely used to introduce alkoxyalkyl protecting groups for alcohols, which are stable under various reaction conditions. nih.govpitt.edu For instance, the methoxymethyl (MOM) ether, derived from an alpha-chloroether, is noted for its stability in strongly basic conditions and towards many nucleophilic and organometallic reagents. nih.gov

Carbon-Carbon Bond Formation: Alpha-chloroethers are precursors for organophosphorus reagents used in Wittig-type reactions. chegg.combartleby.com These reactions can form enol ethers, which are valuable intermediates that can be subsequently hydrolyzed to produce aldehydes and ketones. chegg.combartleby.com

Synthesis of Heterocycles: Oxo-substituted alpha-chloroethers can undergo intramolecular reactions, such as the Samarium-Barbier reaction, to form hydroxysubstituted oxygen heterocycles like oxolanes and oxanes, which are core structures in many biologically active compounds. arkat-usa.orgresearchgate.net

Diverse Synthetic Methods: Various methods have been developed for their synthesis, a common one being the cleavage of O,S-acetals using reagents like sulfuryl dichloride. arkat-usa.orgresearchgate.net

Below is a table summarizing the key properties of 1-(Chloromethoxy)propane.

Table 1: Properties of this compound| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₄H₉ClO | nih.govamericanelements.com |

| Molecular Weight | 108.57 g/mol | nih.govamericanelements.com |

| CAS Number | 3587-57-3 | nih.gov |

| Appearance | Liquid | americanelements.com |

| Boiling Point | 94 °C | americanelements.com |

| Density | 0.966 g/cm³ | americanelements.com |

| SMILES | CCCOCCl | americanelements.com |

| InChIKey | VHUQXPJHMISKGS-UHFFFAOYSA-N | nih.gov |

Research Paradigm of this compound as a Synthetic Building Block

The primary research application of this compound is as a synthetic building block for the introduction of the propoxymethyl (POM) group. This functionality serves as a protecting group for alcohols or as a linker in more complex molecules. The propoxymethyl group is analogous to the more commonly used methoxymethyl (MOM) and ethoxymethyl (EOM) groups.

Detailed research findings highlight its utility:

Protection of Alcohols: The propoxymethyl group can be used to protect hydroxyl groups. In a study on salvinorin B derivatives, the propoxymethyl ether was synthesized and shown to retain high binding affinity to κ opioid receptors. nih.gov This demonstrates that the POM group can be a viable alternative to other protecting groups while potentially modulating the biological activity of the parent molecule. nih.gov

Synthesis of Bioactive Molecules: The related propoxymethyl moiety is a key structural feature in various compounds investigated for their therapeutic potential. For example, 9-(1,3-dihydroxy-2-propoxymethyl)guanine is a potent and selective antiherpes agent. acs.org Acyclic nucleosides containing a (propoxy)methyl chain have also been synthesized and studied for their antiviral activities. researchgate.net

Nucleophilic Substitution Reactions: The core reactivity of this compound involves the displacement of the chloride ion by a nucleophile. This general reaction type for alpha-chloroethers allows for the formation of new carbon-oxygen, carbon-sulfur, or carbon-nitrogen bonds. For instance, unsaturated alpha-chloroethers react with thioacetamide (B46855) or thioureas to form imidothioates, which are valuable synthetic intermediates. researchgate.net

The following table summarizes representative reactions showcasing the synthetic utility of alpha-chloroethers like this compound.

Table 2: Illustrative Reactions of Alpha-Chloroethers| Reaction Type | Reactants | Product Type | Significance in Synthesis |

|---|---|---|---|

| Protection of Alcohols | Alcohol, Alpha-chloroether, Base | Alkoxyalkyl ether | Formation of stable protecting groups for hydroxyl functions. nih.govpitt.edu |

| Wittig Reaction | Alpha-chloroether, Triphenylphosphine, Ketone/Aldehyde | Enol ether | Synthesis of enol ethers, which are precursors to aldehydes and ketones. chegg.combartleby.com |

| Allylation | Allylsilane, Alpha-chloroether, Catalyst | Homoallyl ether | Carbon-carbon bond formation to create homoallylic ethers. oup.com |

| Intramolecular Cyclization | Oxo-substituted alpha-chloroether, Samarium diiodide | Hydroxysubstituted heterocycle | Construction of five or six-membered oxygen-containing rings. arkat-usa.orgresearchgate.net |

| Substitution with Thio-compounds | Alpha-chloroether, Thioacetamide/Thiourea | Imidothioate | Synthesis of sulfur and nitrogen-containing intermediates. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClO/c1-2-3-6-4-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHUQXPJHMISKGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90449929 | |

| Record name | CHLOROMETHYL PROPYL ETHER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3587-57-3 | |

| Record name | CHLOROMETHYL PROPYL ETHER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Studies of 1 Chloromethoxy Propane and Alpha Chloroethers

Fundamental Reaction Pathways

Alpha-chloroethers, including 1-(chloromethoxy)propane, are a class of organic compounds characterized by high reactivity due to the presence of an electronegative oxygen atom and a chlorine atom on the same carbon. This unique structural arrangement significantly influences the chemical behavior of the molecule, making the carbon-chlorine bond highly susceptible to cleavage. Their reactivity makes them valuable as potent alkylating agents and versatile synthetic intermediates in organic chemistry.

Nucleophilic Substitution Reactions of the Chlorine Atom

The principal reaction pathway for this compound and other alpha-chloroethers is nucleophilic substitution, where the chlorine atom is displaced by a nucleophile. The presence of the adjacent ether oxygen atom activates the C-Cl bond, making the chlorine an excellent leaving group. This allows for the formation of new carbon-oxygen, carbon-sulfur, or carbon-nitrogen bonds.

The mechanism of this substitution can have characteristics of both SN1 and SN2 pathways. acs.orglibretexts.org The adjacent oxygen atom can stabilize the resulting carbocation (an oxocarbenium ion) through resonance, favoring an SN1-like dissociation. Conversely, the primary nature of the electrophilic carbon in this compound also allows for a direct displacement via an SN2 mechanism, where the nucleophile attacks the carbon as the chloride ion departs simultaneously. libretexts.org The specific pathway is often influenced by the reaction conditions, the solvent, and the nature of the nucleophile.

| Nucleophile (Nu⁻) | Reactant | Product Type | Significance in Synthesis |

| Alcohol (R-OH) / Base | This compound | Acetal (B89532) | Protection of alcohols with the propoxymethyl (POM) group. |

| Thiol (R-SH) / Base | This compound | Thioacetal | Formation of sulfur-containing organic compounds. |

| Amine (R₂NH) | This compound | N,O-Acetal | Synthesis of complex nitrogen-containing molecules. |

| Thioacetamide (B46855) | Unsaturated α-chloroethers | Imidothioate | Creation of valuable synthetic intermediates. |

Elimination Reactions and Unsaturated System Formation

In competition with nucleophilic substitution, this compound can undergo elimination reactions, particularly in the presence of strong, sterically hindered bases. In this pathway, a proton is abstracted from a carbon atom adjacent to the electrophilic center, leading to the formation of a double bond and the elimination of HCl. For ethers, elimination reactions can compete with substitution pathways, such as in the acid-catalyzed dehydration of alcohols to form ethers, where alkene formation is a common side reaction. wikipedia.org In the case of this compound, an E2 elimination mechanism would result in the formation of an enol ether, specifically 1-propoxy-ethene.

Oxidation Reactions

The oxidation of alpha-chloroethers is less common than substitution but can be achieved under specific conditions. Oxidation typically targets the carbon atom of the C-H bond. While aldehydes, with a hydrogen atom attached to the carbonyl carbon, are easily oxidized to carboxylic acids, ketones lack this hydrogen and are generally inert to oxidation except under harsh conditions. libretexts.org Similarly, the susceptibility of this compound to oxidation depends on the specific reagents used. Strong oxidizing agents can potentially oxidize the alpha-carbon, leading to the formation of an ester after subsequent hydrolysis. For instance, ruthenium tetroxide is known to be effective for converting secondary alcohols to ketones and can also cleave ether linkages. vanderbilt.edu The propyl chain could also be a site for oxidation, though the alpha-chloroether moiety is the more reactive site of the molecule.

Catalysis in Alpha-Chloroether Transformations

The inherent reactivity of alpha-chloroethers can be enhanced and controlled through catalysis, enabling milder reaction conditions and, in many cases, stereoselectivity.

Anion-Abstraction Catalysis by Dual Hydrogen-Bond Donors

Dual hydrogen-bond (H-bond) donors, such as chiral thiourea and squaramide derivatives, have emerged as powerful organocatalysts for transformations involving alpha-chloroethers. acs.orgnih.gov These catalysts operate through a mechanism known as anion-abstraction catalysis. acs.org The mechanism involves the H-bond donor catalyst binding to the chloride of the alpha-chloroether. acs.org This interaction facilitates the cleavage of the C-Cl bond, leading to the formation of a reactive oxocarbenium ion intermediate paired with the chloride anion, which is stabilized by the catalyst. acs.orgacs.org

Detailed mechanistic studies on thiourea-catalyzed reactions provide conclusive evidence for an SN1-like pathway. nih.govresearchgate.net This process involves the cooperative action of two catalyst molecules abstracting the chloride anion. acs.orgnih.gov The chiral environment created by the catalyst around the ion pair then dictates the stereoselectivity of the subsequent attack by a nucleophile. nih.gov

| Catalyst Feature | Mechanistic Role | Research Finding |

| Dual H-Bond Donor Motif | Binds to the chloride ion, acting as an anion receptor. | Stabilizes the departing chloride, facilitating C-Cl bond cleavage. acs.org |

| Cooperative Action | Two catalyst molecules participate in the anion abstraction. | Points to a complex, higher-order transition state. acs.orgnih.gov |

| Oxocarbenium Ion Formation | Generation of a highly electrophilic intermediate. | Confirmed as a common intermediate in both substrate epimerization and alkylation. acs.org |

| Chiral Scaffolding | Creates a stereodifferentiated environment around the ion pair. | Enables high enantioselectivity in nucleophilic addition. nih.gov |

Role of Lewis Acids in Chloroether Activation

Lewis acids are widely employed to activate electrophiles, and alpha-chloroethers are no exception. nih.gov A Lewis acid can coordinate to one of the lone pairs of electrons on either the ether oxygen or the chlorine atom of this compound. This coordination polarizes the C-Cl bond, increasing the electrophilicity of the alpha-carbon and making it more susceptible to nucleophilic attack.

This activation can significantly accelerate the rate of substitution reactions. scispace.com In some cases, strong Lewis acid activation can lead to the full generation of an oxocarbenium ion, similar to the intermediate formed in anion-abstraction catalysis. nih.gov The choice of Lewis acid and reaction conditions can thus modulate the reactivity and reaction pathway.

| Lewis Acid | Proposed Activation Mechanism | Consequence |

| Iodotrimethylsilane (TMSI) | Coordination to the ether oxygen, followed by halide exchange or direct C-Cl bond activation. | Enhances the leaving group ability of the chloride. |

| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Abstraction of the chloride to form a highly reactive silyl-ether intermediate and an oxocarbenium ion. | Used to induce nucleophilic cleavage of related acetals. nih.gov |

| Iron(III) Chloride (FeCl₃) | Coordination to the ether oxygen, polarizing the C-O bond and weakening the adjacent C-Cl bond. nih.gov | Increases the electrophilicity of the alpha-carbon for nucleophilic attack. |

Specific Reaction Classes and Their Mechanisms

Wittig Reactions for Carbonyl Compound Synthesis using Alpha-Chloroethers

The Wittig reaction is a widely utilized method in organic synthesis for the formation of alkenes from carbonyl compounds. masterorganicchemistry.comlumenlearning.com A significant modification of this reaction employs alpha-chloroethers, such as this compound, to synthesize aldehydes and ketones. study.comchegg.comchegg.com This process involves the reaction of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent, which is generated from the alpha-chloroether. lumenlearning.comstudy.comstudy.com

The mechanism begins with the formation of a phosphonium salt through the SN2 reaction of the alpha-chloroether with a phosphine, typically triphenylphosphine. masterorganicchemistry.comlumenlearning.com This salt is then deprotonated by a strong base, such as n-butyllithium, to form the phosphorus ylide. masterorganicchemistry.comstudy.com The nucleophilic carbon of the ylide then attacks the electrophilic carbonyl carbon of the aldehyde or ketone. masterorganicchemistry.comlibretexts.org This leads to the formation of a four-membered ring intermediate called an oxaphosphetane. masterorganicchemistry.comorganic-chemistry.org This intermediate is unstable and rapidly decomposes to yield two products: an enol ether and the highly stable triphenylphosphine oxide, the formation of which is the driving force for the reaction. lumenlearning.comstudy.com The final step involves the acid-catalyzed hydrolysis of the enol ether, which tautomerizes to the desired aldehyde or ketone. study.comstudy.com

The key stages of this synthesis are outlined in the table below.

| Step | Description | Reactants | Intermediates/Products |

| 1. Ylide Formation | An alpha-chloroether reacts with triphenylphosphine to form a phosphonium salt, which is then deprotonated by a strong base. | Alpha-chloroether, Triphenylphosphine, Strong Base (e.g., n-BuLi) | Phosphorus Ylide (Wittig Reagent) |

| 2. Enol Ether Synthesis | The Wittig reagent reacts with an aldehyde or ketone via an oxaphosphetane intermediate. | Phosphorus Ylide, Aldehyde or Ketone | Enol Ether, Triphenylphosphine Oxide |

| 3. Carbonyl Formation | The resulting enol ether is hydrolyzed under acidic conditions to yield the final carbonyl compound. | Enol Ether, Water, Acid Catalyst | Aldehyde or Ketone |

Hydrolysis Mechanisms of Chloromethyl-Substituted Cyclopropane (B1198618) Derivatives

The hydrolysis of chloromethyl-substituted cyclopropane derivatives, such as (chloromethyl)cyclopropane, involves the substitution of the chlorine atom with a hydroxyl group to form an alcohol. askfilo.com This reaction is typically conducted in the presence of water and can be catalyzed by either acid or base. askfilo.com

The mechanism often proceeds through an SN1-like pathway. The process is initiated by the departure of the chloride ion, which leads to the formation of a cyclopropylcarbinyl carbocation intermediate. askfilo.com This carbocation is then attacked by a water molecule, acting as a nucleophile, to form a protonated alcohol (an oxonium ion). askfilo.com Subsequent deprotonation yields the final product, (hydroxymethyl)cyclopropane, and hydrochloric acid. askfilo.com

A significant feature of this reaction is the potential for carbocation rearrangement. stackexchange.comechemi.com The highly strained cyclopropylcarbinyl cation can undergo ring expansion to form a more stable cyclobutyl cation or ring-opening to form an allylcarbinyl (homoallylic) cation. stackexchange.comechemi.com This leads to the formation of multiple products. Experimental and theoretical studies have shown that this rearrangement likely proceeds through a bicyclobutonium cation transition state. stackexchange.comechemi.com Consequently, the hydrolysis of (chloromethyl)cyclopropane can yield a mixture of (hydroxymethyl)cyclopropane, cyclobutanol, and but-3-en-1-ol. stackexchange.comechemi.com

| Initial Reactant | Carbocation Intermediates | Final Hydrolysis Products |

| (Chloromethyl)cyclopropane | Cyclopropylcarbinyl Cation | (Hydroxymethyl)cyclopropane |

| Cyclobutyl Cation (via rearrangement) | Cyclobutanol | |

| Allylcarbinyl Cation (via rearrangement) | But-3-en-1-ol |

Alpha-Substitution Reactions: Acid and Base Catalyzed Mechanisms Involving Enol Intermediates

Alpha-substitution reactions are fundamental transformations of carbonyl compounds that occur at the carbon atom adjacent to the carbonyl group (the α-position). msu.edu These reactions involve the replacement of an alpha-hydrogen with an electrophile and proceed through either an enol or an enolate intermediate. msu.edu

Acid-Catalyzed Mechanism Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which makes the alpha-protons more acidic. kocw.or.kr A weak base (like water or the conjugate base of the acid catalyst) removes an alpha-proton, leading to the formation of a neutral enol intermediate. kocw.or.krchemistrysteps.com The enol, with its electron-rich C=C double bond, then acts as a nucleophile and attacks an electrophile (E+). kocw.or.kr This forms a new C-E bond and a resonance-stabilized cation. kocw.or.kr Finally, deprotonation of the oxygen atom regenerates the carbonyl group and the acid catalyst, yielding the alpha-substituted product. kocw.or.kryoutube.com Acid-catalyzed halogenation typically results in monohalogenation because the introduced electron-withdrawing halogen destabilizes the carbocation intermediate of a second substitution. chemistrysteps.com

Base-Catalyzed Mechanism In the presence of a base, an acidic alpha-hydrogen is removed directly from the carbonyl compound to form a resonance-stabilized enolate ion. chemistrysteps.comtransformationtutoring.com The enolate is a potent nucleophile, with the negative charge distributed between the alpha-carbon and the oxygen atom. youtube.com The enolate then reacts with an electrophile, typically at the alpha-carbon, to form the final substituted product. chemistrysteps.comyoutube.com Unlike the acid-catalyzed process, base-catalyzed halogenation often leads to polyhalogenation. chemistrysteps.com This is because the introduction of an electronegative halogen atom increases the acidity of the remaining alpha-protons, making them more susceptible to removal by the base and subsequent reaction. chemistrysteps.com

| Feature | Acid-Catalyzed Mechanism | Base-Catalyzed Mechanism |

| Catalyst | Acid (e.g., H₃O⁺) | Base (e.g., OH⁻) |

| Key Intermediate | Enol (neutral) | Enolate (anionic) |

| Initial Step | Protonation of carbonyl oxygen | Deprotonation of alpha-carbon |

| Nucleophile | Enol C=C double bond | Enolate ion |

| Outcome of Halogenation | Typically stops at mono-substitution | Often proceeds to poly-substitution |

Thermolysis Studies of Alpha-Chloroethers in Aprotic Solvents

The thermal decomposition (thermolysis) of alpha-chloroethers in aprotic solvents proceeds through an ionic mechanism, yielding aldehydes and alkyl halides as the primary products. acs.org This outcome is distinct from gas-phase thermolysis, which favors elimination reactions to produce alkenes and HCl. acs.org

Studies on a series of para-substituted α-chlorobenzyl methyl ethers in various aprotic solvents have shown that the reaction rates are highly sensitive to the polarity and cation-solvating ability of the solvent. acs.org The rates correlate well with Hammett σ+ constants, exhibiting large, negative ρ values, which indicates the development of a significant positive charge in the transition state of the rate-determining step. acs.org This evidence strongly supports a mechanism involving the heterolytic cleavage of the carbon-chlorine bond to form an ion pair. acs.org

The profound effect of the solvent on the reaction rate highlights the ionic nature of the transition state.

| Solvent | Dielectric Constant (ε) | Relative First-Order Rate Constant (k_rel) |

| Dioxane | 2.2 | 1 |

| Benzene | 2.3 | 2.6 |

| Diethyl Ether | 4.3 | 11.4 |

| Acetonitrile | 37.5 | 39,000 |

| Nitromethane | 35.9 | 65,000 |

| (Data is illustrative of the trend described in the source material) acs.org |

Computational and Theoretical Mechanistic Investigations

Density Functional Theory (DFT) Applications in Reaction Pathway Analysis

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the mechanisms of chemical reactions, including those involving alpha-chloroethers. rsc.orgrsc.org DFT calculations allow for the detailed examination of reaction pathways by determining the electronic structure and energies of reactants, intermediates, transition states, and products. rsc.org This provides deep insights into reaction feasibility, kinetics, and selectivity that complement experimental findings. rsc.org

In the analysis of a reaction pathway, DFT is used to map the potential energy surface. By locating the transition state structures—the highest energy points along the reaction coordinate—researchers can calculate the activation energy (energy barrier) of a reaction. rsc.orgbeilstein-journals.org A lower activation energy corresponds to a faster reaction rate. Furthermore, by comparing the energies of different possible pathways, the most favorable mechanism can be identified. rsc.orgrsc.org

DFT has been successfully applied to a wide range of reaction types, including cycloadditions, C-H activation, and oxidation reactions, to elucidate stereoselectivity and distinguish between competing mechanisms. rsc.orgrsc.org For the reactions of this compound and other alpha-chloroethers, DFT could be employed to:

Model the transition states in Wittig reactions to understand stereochemical outcomes.

Calculate the energies of the carbocation intermediates and rearrangement pathways in the hydrolysis of related structures.

Analyze the electronic effects of substituents on the rate of thermolysis.

Compare the energy profiles of acid- versus base-catalyzed alpha-substitution to understand their differing outcomes.

The table below summarizes the key types of information that can be extracted from DFT calculations for mechanistic analysis.

| Information Obtained from DFT | Relevance to Mechanistic Analysis |

| Optimized Geometries | Provides the 3D structure of reactants, intermediates, transition states, and products. |

| Activation Energy (Eₐ) | The energy barrier for a reaction; allows for the prediction of reaction rates. |

| Reaction Energy (ΔE) | The overall energy change of a reaction; determines if a reaction is exothermic or endothermic. |

| Vibrational Frequencies | Confirms that a structure is a stable minimum or a true transition state (which has one imaginary frequency). |

| Charge Distribution | Helps to understand the electronic nature of molecules and intermediates (e.g., locating nucleophilic/electrophilic sites). |

Prediction of Electrophilic and Nucleophilic Attack Sites

The reactivity of this compound, as with other α-chloroethers, is dictated by the distribution of electron density across the molecule, which in turn determines the preferred sites for electrophilic and nucleophilic attack. Computational chemistry provides powerful tools to predict these sites, primarily through the analysis of the molecular electrostatic potential (MEP) and frontier molecular orbital (FMO) theory.

Molecular Electrostatic Potential (MEP) Analysis

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Regions of negative electrostatic potential (typically colored red) are electron-rich and thus susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) are electron-poor and prone to nucleophilic attack.

For this compound (CH₃CH₂CH₂OCH₂Cl), the presence of two highly electronegative atoms, oxygen and chlorine, significantly influences the MEP. The oxygen atom, due to its high electronegativity and lone pairs of electrons, creates a region of high electron density, making it a primary site for electrophilic attack. Conversely, the carbon atom bonded to the chlorine (the chloromethyl carbon) and the carbon atom bonded to the oxygen (the propyl carbon) are expected to be electron-deficient. This is due to the inductive effect of the adjacent electronegative atoms. The chlorine atom, being highly electronegative, withdraws electron density from the carbon it is attached to, creating a significant region of positive electrostatic potential. This makes the chloromethyl carbon the most likely site for nucleophilic attack.

Interactive Data Table: Predicted Electrostatic Potential and Reactivity

| Atom/Region | Predicted Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Oxygen Atom | - (Electron-Rich) | Electrophilic Attack |

| Chloromethyl Carbon (C-Cl) | + (Electron-Poor) | Nucleophilic Attack |

| Propyl Carbon (C-O) | δ+ (Slightly Electron-Poor) | Possible Nucleophilic Attack |

| Chlorine Atom | δ- (Slightly Electron-Rich) | Weak Electrophilic Interaction |

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory provides another layer of insight into the reactivity of this compound by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the region of highest electron density and is associated with the molecule's ability to act as a nucleophile. Conversely, the LUMO represents the region of lowest electron density and is associated with the molecule's ability to act as an electrophile.

In the case of this compound, the HOMO is expected to be localized primarily on the oxygen atom, consistent with the MEP analysis. This indicates that an electrophile would most favorably interact with the lone pair electrons of the oxygen. The LUMO, on the other hand, is predicted to be centered on the antibonding σ* orbital of the C-Cl bond. This localization on the chloromethyl carbon makes it the most electrophilic site in the molecule, readily accepting electrons from an incoming nucleophile. This interaction weakens the C-Cl bond, facilitating its cleavage during a nucleophilic substitution reaction.

Detailed Research Findings from Analogous Systems

While specific computational studies on this compound are not extensively available, research on analogous α-chloroethers and related halogenated compounds corroborates these predictions. Theoretical studies on similar molecules consistently show that the carbon atom bearing the halogen is the primary site for nucleophilic attack. The energy of the LUMO is a key indicator of electrophilicity; a lower LUMO energy corresponds to a higher electrophilicity and greater reactivity towards nucleophiles.

For instance, computational analyses of various chloroalkanes reveal a direct correlation between the LUMO energy and the rate of nucleophilic substitution. The presence of the adjacent oxygen atom in this compound is expected to further lower the LUMO energy of the C-Cl bond, enhancing its electrophilicity compared to a simple chloroalkane.

Interactive Data Table: Frontier Molecular Orbital Contributions

| Molecular Orbital | Primary Atomic Contribution | Predicted Site of Attack |

|---|---|---|

| HOMO | Oxygen (p-orbitals) | Electrophilic Attack |

| LUMO | Carbon of C-Cl (σ* orbital) | Nucleophilic Attack |

Research Outlook and Future Perspectives for 1 Chloromethoxy Propane

Development of Sustainable and Atom-Economical Synthetic Methodologies

The traditional synthesis of 1-(chloromethoxy)propane and related α-chloroethers often involves the reaction of an alcohol, an aldehyde (like formaldehyde), and hydrogen chloride. orgsyn.org While effective, this method can generate significant waste and utilize hazardous materials. The future of its synthesis lies in the adoption of green chemistry principles to develop more sustainable and atom-economical alternatives. nih.govjocpr.com

Green Chemistry Approaches: Future methodologies will likely focus on replacing hazardous reagents and minimizing waste. nih.gov This includes the exploration of solid acid catalysts to replace corrosive mineral acids, potentially simplifying purification and catalyst recycling. researchgate.net The use of alternative media, such as ionic liquids, could also offer benefits by serving as both the solvent and catalyst, potentially enhancing reaction rates and allowing for easier product separation and catalyst reuse. rushim.rualfa-chemistry.comfau.euauctoresonline.orgresearchgate.net

Atom Economy and Process Optimization: Atom economy is a core principle of green chemistry that seeks to maximize the incorporation of starting materials into the final product. nih.gov Methodologies that improve atom economy, such as rearrangement reactions or addition reactions, are highly desirable. jocpr.com The development of flow chemistry processes for the synthesis of α-chloroethers represents a significant step forward. mit.edu Continuous flow reactors can offer better control over reaction conditions, improve safety by minimizing the accumulation of unstable intermediates, and facilitate in-situ generation and immediate use of the reagent, which is particularly relevant for potentially hazardous compounds like α-chloroethers. mit.edugoogle.com A comparison of potential synthetic strategies is outlined in Table 1.

| Synthetic Strategy | Key Features | Potential Advantages | Research Focus |

| Solid Acid Catalysis | Use of heterogeneous catalysts like zeolites or supported heteropolyacids. | Easier catalyst separation and recycling, reduced corrosion, milder reaction conditions. | Development of highly active and selective solid acid catalysts. |

| Flow Chemistry | Continuous production in a microreactor. | Enhanced safety, precise control of reaction parameters, potential for automation. | Optimization of reactor design and reaction conditions for continuous synthesis. |

| Ionic Liquids | Use as a solvent and/or catalyst. | Potential for catalyst recycling, enhanced reaction rates, unique selectivity. | Design of task-specific ionic liquids for α-chloroether synthesis. |

| Biocatalysis | Use of enzymes for the formation of ether linkages. | High selectivity, mild reaction conditions, environmentally benign. | Discovery and engineering of enzymes for the synthesis of α-chloroethers. nih.govresearchgate.net |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Reactivity

Catalysis is key to unlocking the full potential of this compound in organic synthesis. While Lewis acids are known to catalyze reactions of α-chloroethers, future research is directed towards discovering more efficient, selective, and environmentally benign catalytic systems.

Advanced Lewis Acid and Organometallic Catalysis: The development of novel Lewis acid catalysts, including those based on lanthanides, could offer enhanced selectivity in propoxymethylation reactions, particularly in complex molecular settings. nih.govresearchgate.net Organometallic complexes, for instance those involving gold(I), have shown promise in activating C–O bonds in related systems and could be adapted for new transformations involving this compound.

Photocatalysis and Electrocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis for C-H functionalization and other transformations under mild conditions. d-nb.infonih.govuni-regensburg.debeilstein-journals.orgresearchgate.net Future research could explore the use of photocatalysts to generate radicals from this compound or its substrates, enabling novel reaction pathways that are not accessible through traditional thermal methods. Similarly, electrocatalysis offers a sustainable approach to drive reactions using electricity, potentially offering unique reactivity and selectivity profiles.

Ionic Liquids as Catalytic Media: Ionic liquids can act as more than just solvents; they can also serve as catalysts themselves or as media to stabilize catalytic species. alfa-chemistry.comfau.euauctoresonline.orgresearchgate.net Their unique properties can influence the selectivity and rate of reactions involving this compound. For example, Brønsted acidic ionic liquids could catalyze both the formation of the α-chloroether and its subsequent reaction in a one-pot process.

| Catalytic System | Potential Application for this compound | Anticipated Benefits |

| Lanthanide Catalysts | Highly selective introduction of the POM group onto specific hydroxyls in polyfunctional molecules. | Increased chemoselectivity and stereoselectivity. nih.govresearchgate.net |

| Photocatalysis | C-H functionalization reactions using this compound as a reagent or precursor. | Access to novel reaction pathways under mild conditions. d-nb.infonih.govresearchgate.net |

| Iron-based Catalysts | Atom-economical transformations and rearrangements. | Use of an inexpensive, abundant, and low-toxicity metal. rsc.org |

| Supported Catalysts | Heterogeneous catalysis for ease of separation and reuse. | Improved sustainability and process efficiency. nih.gov |

Integration of Advanced Analytical and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of reaction mechanisms is crucial for the rational design of improved synthetic methods. The primary reaction of this compound is nucleophilic substitution, which is believed to proceed via an S(_N)2 mechanism. Future research will leverage advanced analytical and computational tools to gain a more detailed picture of this and other reactions.

In-situ Reaction Monitoring: Techniques such as in-situ Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are becoming increasingly important for studying reaction kinetics and identifying transient intermediates. nih.govuni-mainz.dersc.orgnih.govresearchgate.netpurdue.edu Applying these methods to reactions involving this compound can provide real-time data on reaction progress, catalyst behavior, and the formation of byproducts, leading to a more complete mechanistic understanding. nih.govcolostate.edu

Computational Chemistry: Density Functional Theory (DFT) calculations are a powerful tool for investigating reaction pathways, calculating transition state energies, and explaining observed selectivity. sciforum.net For the S(_N)2 reaction of this compound, DFT can be used to model the transition state, evaluate the influence of different nucleophiles and solvents, and predict the effect of catalysts. computationalscience.orgnih.govgithub.io This computational insight can guide the development of more efficient and selective reaction conditions.

| Technique | Application to this compound Research | Information Gained |

| In-situ NMR Spectroscopy | Real-time monitoring of propoxymethylation reactions. | Reaction kinetics, detection of intermediates, quantification of products and byproducts. nih.govuni-mainz.deresearchgate.netcolostate.edu |

| Mass Spectrometry (ESI-MS) | Identification of reaction intermediates and catalyst speciation. | Elucidation of catalytic cycles and reaction pathways. rsc.orgpurdue.edu |

| DFT Calculations | Modeling of the S(_N)2 transition state and catalytic cycles. | Activation energies, reaction thermodynamics, origin of selectivity. sciforum.netcomputationalscience.orgnih.gov |

Expanding the Scope of Synthetic Applications in Emerging Chemical Fields

The primary role of this compound as a source of the propoxymethyl (POM) protecting group is well-established. However, the unique reactivity of this α-chloroether suggests potential for its application in a broader range of synthetic contexts, particularly in areas of current scientific interest.

Medicinal Chemistry and Total Synthesis: The POM group has been used in the synthesis of complex bioactive molecules, including antiviral agents. For instance, the related (propoxy)methyl moiety is a key structural feature in certain acyclic nucleoside analogues studied for their antiviral properties. As the demand for new therapeutics grows, there is an opportunity to use this compound in the synthesis of novel drug candidates, such as the antiviral drug nirmatrelvir. nih.govpreprints.org Its stability under certain conditions makes the POM group a valuable tool in multi-step total synthesis campaigns.

Materials Science and Polymer Chemistry: The ability of this compound to react with nucleophiles opens up possibilities for its use in materials science. It could be used to functionalize polymers by introducing propoxymethyl groups onto polymer backbones, thereby modifying their physical and chemical properties, such as solubility or thermal stability. Furthermore, it could serve as a monomer or cross-linking agent in the synthesis of novel polymeric materials with tailored properties.

Future Synthetic Applications:

Asymmetric Catalysis: Developing catalytic methods for the enantioselective reaction of this compound with prochiral nucleophiles would provide access to chiral propoxymethyl ethers, which could be valuable building blocks in asymmetric synthesis.

Functionalization of Biomolecules: Selective protection of hydroxyl groups in carbohydrates or other biomolecules using the POM group could be a key step in the synthesis of complex biological probes or therapeutics.

Development of Prodrugs: The POM ether linkage can be designed to be cleavable under specific physiological conditions, making it a potential linker for the development of prodrugs that release an active pharmaceutical ingredient in vivo.

Q & A

Basic Research Question

- Gas Chromatography-Mass Spectrometry (GC-MS): Provides molecular weight confirmation and identifies impurities through fragmentation patterns. For example, the molecular ion peak [M]⁺ at m/z 122.59 (C₅H₁₁ClO) confirms the compound’s identity .

- High-Resolution ESI-MS (HRESI-MS): Delivers precise mass measurements (e.g., m/z 122.593) to distinguish isotopic clusters and validate molecular formulae .

- ¹H/¹³C NMR: Key signals include δ 3.6–4.2 ppm (methoxy CH₂Cl) and δ 1.0–1.5 ppm (propane backbone). Quantitative NMR can assess purity by integrating proton ratios .

What mechanistic pathways govern nucleophilic substitution reactions involving this compound?

Advanced Research Question

The reaction proceeds via an Sₙ2 mechanism, where nucleophiles (e.g., hydroxide, amines) attack the electrophilic chloromethoxy carbon. Kinetic studies using NMR to monitor chloride ion release can validate the mechanism . Steric hindrance from the propane backbone may reduce reactivity compared to smaller chlorinated ethers. Computational modeling (DFT) can map transition states and predict regioselectivity in complex systems .

Are there documented catalytic applications of gold complexes in reactions involving chloromethoxy alkanes?

Advanced Research Question

Gold(I) complexes, such as [Au(I)-L][SbF₆], catalyze C–O bond activation in chloromethoxy derivatives, enabling cross-coupling or cyclization reactions. For example, tri-gold acetylide species facilitate alkyne insertion into C–Cl bonds, forming functionalized hydrocarbons . Reaction monitoring via in situ HRESI-MS and kinetic isotope effects (KIEs) can elucidate catalytic cycles .

How can this compound be detected in environmental samples, and what are its degradation products?

Advanced Research Question

- Liquid Chromatography-Tandem MS (LC-MS/MS): Detects trace levels in water or soil with a detection limit of ~0.1 ppb. Use hydrophilic interaction chromatography (HILIC) for polar degradation products .

- Degradation Pathways: Hydrolysis under alkaline conditions yields 1-propanol and formaldehyde. Photodegradation via UV exposure generates chlorinated radicals, which can form toxic intermediates like chloroform .

What are the current findings regarding the carcinogenic potential of chloromethoxy propane derivatives?

Advanced Research Question

IARC classifies 1,2,3-tris(chloromethoxy)propane (a related compound) as Group 3 (not classifiable for human carcinogenicity) due to insufficient evidence. However, in vitro studies suggest alkylating activity that may damage DNA, warranting strict handling protocols (e.g., fume hoods, PPE) . Chronic exposure assessments should prioritize Ames tests and micronucleus assays .

How does the reactivity of this compound compare to other chlorinated ethers in electrophilic addition reactions?

Basic Research Question

Compared to 1-chloropropane, this compound exhibits lower electrophilicity due to electron-donating methoxy groups. However, the chlorine atom’s lability allows nucleophilic substitution at higher temperatures (e.g., >60°C). In contrast, fluorinated analogs (e.g., hexafluoropropane derivatives) show enhanced stability but reduced reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.